N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
Description
The compound N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide features a polycyclic aromatic framework with fused anthraquinone and dibenzochrysene moieties. Key functional groups include:
- A bromine substituent at position 10 of the dibenzochrysene system.
- Two diketone groups (6,12-dihydro-6,12-dioxo and 9,10-dihydro-9,10-dioxo).
- A benzamide group linked via an amino bridge to the anthracene ring.
Properties
CAS No. |
83721-58-8 |
|---|---|
Molecular Formula |
C43H21BrN2O5 |
Molecular Weight |
725.5 g/mol |
IUPAC Name |
N-[4-[(18-bromo-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C43H21BrN2O5/c44-29-18-27-35-33-23(29)12-6-14-25(33)40(48)28-19-32(24-13-7-15-26(39(27)47)34(24)36(28)35)45-30-16-17-31(46-43(51)20-8-2-1-3-9-20)38-37(30)41(49)21-10-4-5-11-22(21)42(38)50/h1-19,45H,(H,46,51) |
InChI Key |
LRTDEMUMKRYMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)Br)C(=O)C1=CC=CC=C1C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multi-step organic reactions. The process begins with the bromination of dibenzochrysene, followed by the introduction of the anthrylbenzamide group through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored as a potential therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets and pathways. The brominated dibenzochrysenyl group may interact with DNA or proteins, leading to changes in cellular functions. The anthrylbenzamide moiety can modulate enzyme activity or receptor binding, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share anthraquinone/anthracene cores with benzamide or related substituents:
Key Structural Differences:
- Halogen Effects: Bromine in the target compound (vs.
- Electron-Donating Groups: Amino and methoxy substituents (e.g., ) improve solubility in polar solvents and may facilitate hydrogen bonding, unlike the electron-withdrawing bromine in the target compound.
- Extended Aromatic Systems: The dibenzochrysene moiety in the target compound extends conjugation compared to simpler anthraquinone derivatives, likely red-shifting absorption/emission spectra.
Physicochemical Properties
- Solubility: Bromine and anthraquinone/diketone groups generally reduce aqueous solubility. However, the benzamide moiety (present in the target and ) introduces moderate polarity, enhancing solubility in organic solvents like DMSO or DMF.
- Thermal Stability: Anthraquinone derivatives (e.g., ) exhibit high melting points (>250°C), suggesting similar thermal resilience for the target compound.
Biological Activity
N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its activity against various biological targets.
- Chemical Name : this compound
- CAS Number : 83721-58-8
- Molecular Formula : C43H21BrN2O5
- Molecular Weight : 725.54 g/mol
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its anticancer properties. Several studies have indicated its potential in inhibiting the proliferation of cancer cells through various mechanisms.
- Cytotoxicity : The compound has shown cytotoxic effects against multiple cancer cell lines. For instance:
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating mitochondrial pathways. This process is characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : Research has shown that the compound can cause cell cycle arrest at the G0/G1 phase, preventing further cell division and proliferation .
- Anti-Angiogenic Properties : The compound exhibits anti-angiogenic effects by disrupting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis .
Case Studies and Research Findings
Several key studies have explored the biological activity of this compound:
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Induced apoptosis via ROS generation | HeLa, HCT116 | 5.0 µM |
| Study 2 | Inhibited cell migration and tube formation | HUVEC | 7.5 µM |
| Study 3 | Arrested cell cycle at G0/G1 phase | A549 | 4.29 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
